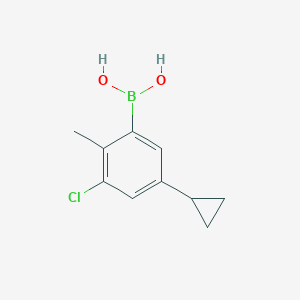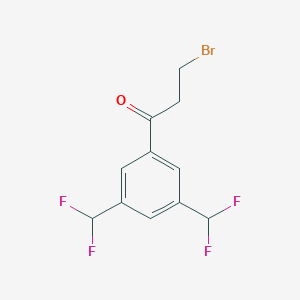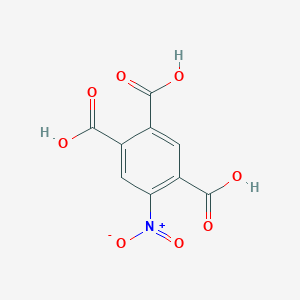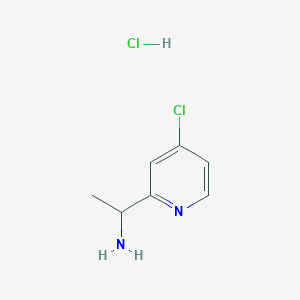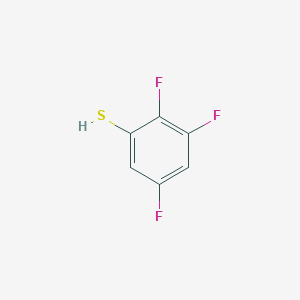
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and a ketone functional group within its molecular structure. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one typically involves a multi-step process. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group, followed by the chlorination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as carbon tetrachloride or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions include substituted phenyl ketones, carboxylic acids, alcohols, and various other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl and ethyl groups.
4-Bromo-2-chlorobenzyl chloride: Contains a benzyl chloride group instead of the ketone.
1-(4-Bromophenyl)-3-chloropropan-1-one: Similar structure but without the ethyl group.
Uniqueness
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups attached to a phenyl ring with an ethyl substituent. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it valuable for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C12H14BrClO |
|---|---|
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-13)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
UDCUMYZLLCJOFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)CCCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


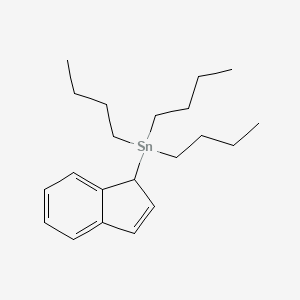
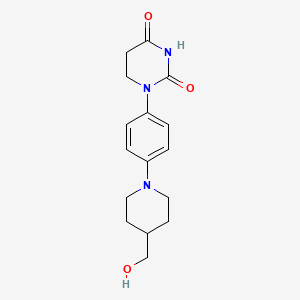
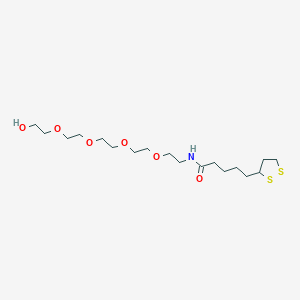
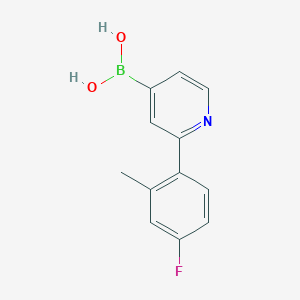


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)
